2-Fluoro-4-methoxybenzo[d]thiazole
Overview
Description
2-Fluoro-4-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H6FNOS and a molecular weight of 183.2 g/mol.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives likely interact with multiple targets in the body.
Mode of Action
Thiazole derivatives have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they likely have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 2-Fluoro-4-methoxybenzo[d]thiazole typically involves the reaction of substituted 2-aminobenzothiazoles with appropriate reagents under controlled conditions . One common method includes the coupling of substituted 2-aminobenzothiazoles with N-phenyl anthranilic acid, followed by treatment with specific reagents such as 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often involve the use of solvents like isopropanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-Fluoro-4-methoxybenzo[d]thiazole undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include phenylthiourea and sodium bromide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylthiourea can yield benzothiazole derivatives with different substituents .
Scientific Research Applications
2-Fluoro-4-methoxybenzo[d]thiazole has diverse applications in scientific research. It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, anti-inflammatory, and antitumor properties . The compound’s unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry for drug development . Additionally, it is used in the study of molecular interactions and the development of new chemical reactions .
Comparison with Similar Compounds
2-Fluoro-4-methoxybenzo[d]thiazole can be compared with other benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties .
Properties
IUPAC Name |
2-fluoro-4-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHFKTUOAQOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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